molecular formula C7H10 B1345640 Cyclopentylacetylene CAS No. 930-51-8

Cyclopentylacetylene

Cat. No.: B1345640
CAS No.: 930-51-8
M. Wt: 94.15 g/mol
InChI Key: TXVJSWLZYQMWPC-UHFFFAOYSA-N
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Description

Cyclopentylacetylene, also known as 1-ethynylcyclopentane, is an organic compound with the molecular formula C₇H₁₀. It is a clear yellow liquid at room temperature and is characterized by the presence of a cyclopentane ring attached to an ethynyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentylacetylene can be synthesized through several methods. One common method involves the reaction of cyclopentylmagnesium bromide with propargyl bromide in the presence of a copper catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C.

Another method involves the dehydrohalogenation of cyclopentyl halides using a strong base such as potassium tert-butoxide. This reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves the catalytic dehydrogenation of cyclopentane. This process uses a metal catalyst such as palladium or platinum and is conducted at high temperatures (300-500°C) and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Cyclopentylacetylene undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopentyl ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound using a palladium or platinum catalyst results in the formation of cyclopentane.

    Substitution: It can undergo nucleophilic substitution reactions where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as sodium amide or lithium diisopropylamide in an aprotic solvent like tetrahydrofuran.

Major Products Formed

    Oxidation: Cyclopentyl ketones or carboxylic acids.

    Reduction: Cyclopentane.

    Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentylacetylene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: It serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of cyclopentylacetylene involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl group. This group can undergo addition reactions with electrophiles and nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Cyclopentylacetylene can be compared with other similar compounds such as cyclopropylacetylene and cyclohexylacetylene. These compounds share the common feature of having a cycloalkane ring attached to an ethynyl group but differ in the size of the ring.

    Cyclopropylacetylene: Contains a three-membered cyclopropane ring. It is more strained and reactive compared to this compound.

    Cyclohexylacetylene: Contains a six-membered cyclohexane ring. It is less strained and more stable compared to this compound.

This compound is unique due to its intermediate ring size, which provides a balance between reactivity and stability, making it a versatile compound in various chemical reactions.

Properties

IUPAC Name

ethynylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVJSWLZYQMWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074726
Record name Cyclopentane, ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-51-8, 54140-30-6
Record name Cyclopentylacetylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentyl acetylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054140306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentylacetylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the ethynyl group influence the thermal decomposition of ethynylcyclopentane?

A1: Research using very low-pressure pyrolysis (VLPP) reveals that ethynylcyclopentane primarily decomposes through two main pathways: ring-opening bond fission and alkyne-to-allene isomerization []. The presence of the ethynyl group weakens the adjacent C-C bond in the cyclopentane ring, facilitating ring-opening. This effect is attributed to the propargyl resonance energy, evidenced by the lower activation energy for ring-opening in ethynylcyclopentane compared to methylcyclopentane [].

Q2: Can ethynylcyclopentane be used as a building block in organic synthesis?

A2: Yes, ethynylcyclopentane can participate in radical addition reactions. For instance, it reacts with electron-rich olefins in the presence of a phenylseleno radical catalyst []. This reaction proceeds via a [3+2] annulation, generating highly substituted ethynylcyclopentane derivatives []. This highlights the potential of ethynylcyclopentane as a versatile synthon in constructing complex molecules.

Q3: What spectroscopic techniques are useful for studying the structure of ethynylcyclopentane?

A3: Both microwave spectroscopy [] and Raman/infrared spectroscopy [] have been employed to investigate the conformational and structural properties of ethynylcyclopentane. These techniques provide insights into the molecule's vibrational modes, bond lengths, and conformational preferences.

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